BenchChemオンラインストアへようこそ!

[(5-Ethylisoxazol-3-yl)methyl]amine

Lipophilicity Drug Design CNS Penetration

[(5-Ethylisoxazol-3-yl)methyl]amine (CAS 893638-97-6) is a 5-ethyl-substituted isoxazole building block bearing a primary aminomethyl group at the 3-position (molecular formula C₆H₁₀N₂O, MW 126.16 g/mol). The compound is supplied as a high-purity (≥98%) solid and is primarily utilized as a versatile synthon in medicinal chemistry.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 893638-97-6
Cat. No. B1323022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Ethylisoxazol-3-yl)methyl]amine
CAS893638-97-6
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)CN
InChIInChI=1S/C6H10N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2,4,7H2,1H3
InChIKeyBPTOWLOEDKFJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(5-Ethylisoxazol-3-yl)methyl]amine (CAS 893638-97-6) – A Differentiated 5-Ethylisoxazole Building Block for Medicinal Chemistry and CNS-Targeted Library Synthesis


[(5-Ethylisoxazol-3-yl)methyl]amine (CAS 893638-97-6) is a 5-ethyl-substituted isoxazole building block bearing a primary aminomethyl group at the 3-position (molecular formula C₆H₁₀N₂O, MW 126.16 g/mol). The compound is supplied as a high-purity (≥98%) solid and is primarily utilized as a versatile synthon in medicinal chemistry . Its specific substitution pattern differentiates it from other isoxazole methanamine analogs in both physicochemical properties and synthetic utility, particularly for constructing kinase inhibitor libraries and central nervous system (CNS)-targeted compound collections.

Why Generic Isoxazole Methanamine Substitution Fails: Positional and Alkyl-Group Sensitivity in [(5-Ethylisoxazol-3-yl)methyl]amine


Generic substitution of isoxazole methanamine building blocks is not straightforward because the position and nature of the alkyl substituent critically influence both the electronic character of the heterocycle and the physicochemical properties of derived molecules. Moving from a 5-ethyl to a 5-methyl substituent alters the predicted lipophilicity (LogP) by approximately 0.44 units , which can significantly shift blood-brain barrier permeability predictions and off-target binding profiles. Regioisomeric variation—exemplified by 3-ethyl-5-aminomethyl vs. 5-ethyl-3-aminomethyl isomers—can redirect molecular recognition and metabolic stability. Patented FGFR inhibitor series explicitly require the 5-ethyl-3-aminomethyl isomer, demonstrating that the specific substitution pattern is essential for structure-activity relationship (SAR) reproducibility [1].

Quantitative Differentiation Evidence for [(5-Ethylisoxazol-3-yl)methyl]amine vs. Closest Analogs


Enhanced Lipophilicity Over Unsubstituted Isoxazol-3-ylmethanamine Drives Membrane Permeability

The target compound exhibits a predicted LogP of 0.70, compared to -0.70 for the unsubstituted isoxazol-3-ylmethanamine (ΔLogP = 1.40) [1]. This difference places the target compound within the optimal LogP range (0–3) for passive membrane diffusion and blood-brain barrier penetration while maintaining aqueous solubility. The unsubstituted analog's negative LogP limits its utility in designing cell-permeable or CNS-penetrant molecules.

Lipophilicity Drug Design CNS Penetration

Balanced Lipophilicity Compared to 5-Methyl Analog Offers Tuneable ADME Profile

The target compound has a predicted LogP of 0.70, while the 5-methyl analog (5-methylisoxazol-3-yl)methanamine shows a higher LogP of 1.14 (ΔLogP = -0.44) . This indicates that the ethyl group provides a more balanced lipophilicity, reducing the risk of high-LogP-driven metabolic instability, cytochrome P450 inhibition, and promiscuous off-target binding often associated with more lipophilic congeners. The 5-methyl analog's elevated LogP may compromise lead-like properties in early-stage drug discovery.

Lipophilicity ADME Isoxazole Building Blocks

Optimal TPSA and pKa for Blood-Brain Barrier Penetration and CNS Drug-Likeness

The topological polar surface area (TPSA) of the target compound is 52.05 Ų, which is well below the widely recognized threshold of 90 Ų for favorable BBB penetration [1]. Additionally, its predicted pKa of 7.49—substantially lower than the typical aliphatic amine pKa of ~10—indicates that a significant fraction of the compound exists in the uncharged, membrane-permeable free-base form at physiological pH . In contrast, many isoxazole building blocks with additional polar substituents exceed the TPSA threshold or possess higher basicity, rendering them less suitable for CNS applications.

CNS Drug Discovery TPSA Blood-Brain Barrier

Validated Utility in High-Potency FGFR Kinase Inhibitor Patents (IC50 20 nM)

The specific 5-ethyl-3-aminomethyl regioisomer has been employed as a key building block in multiple FGFR inhibitor patents (US9708318, US10251892, US10632126, US11173162). A representative compound incorporating this building block achieved an IC50 of 20 nM against FGFR1/2/4 in a FRET-based peptide phosphorylation assay [1]. In contrast, alternative regioisomeric 5-ethylisoxazole attachments lacking the 3-aminomethyl linker orientation have shown substantially weaker activity in other target contexts (e.g., IC50 600 nM against cardiac myosin ATPase) [2], underscoring the critical role of the specific 5-ethyl-3-aminomethyl substitution pattern.

Kinase Inhibitors FGFR Cancer Therapeutics

High Purity Solid-State Form Outclasses the Corrosive Liquid 5-Methyl Analog for Laboratory Handling and Reproducibility

The target compound is supplied as a solid with purity ≥98% and recommended storage at 2–8°C in sealed, dry conditions . In comparison, the commonly substituted 5-methyl analog (5-methylisoxazol-3-yl)methanamine is a corrosive liquid (Hazard Class 8, causes severe skin burns and eye damage) with purity as low as 95%, a boiling point of 75–76°C at reduced pressure, and a flash point of 87°C . The solid-state form of the target compound simplifies accurate weighing, reduces volatility-related loss during storage and reaction setup, and minimizes exposure to corrosive vapors, directly improving laboratory efficiency and safety.

Chemical Purity Laboratory Handling Procurement

High-Value Application Scenarios for [(5-Ethylisoxazol-3-yl)methyl]amine in Drug Discovery and Chemical Biology


FGFR-Targeted Cancer Therapeutic Discovery

The 5-ethyl-3-aminomethyl isoxazole building block has been directly incorporated into patented, irreversible FGFR inhibitors demonstrating low-nanomolar potency (IC50 20 nM against FGFR1/2/4) [2]. Researchers developing next-generation kinase inhibitors for cancers harboring FGFR alterations (e.g., bladder, breast, and gastric cancers) should prioritize this specific building block to maintain SAR fidelity as established in the patent literature.

CNS-Penetrant Small Molecule Library Synthesis

With a LogP of 0.70 and TPSA of 52.05 Ų—both within the favorable range for blood-brain barrier penetration—this building block is ideally suited for constructing CNS-focused compound libraries targeting neurological disorders [1]. The moderated pKa (7.49) further ensures a high fraction of the neutral, membrane-permeable species at physiological pH, distinguishing it from more basic amine building blocks.

Specialty Heterocyclic Building Block for Multi-Step Synthesis Requiring High Purity and Reproducibility

The ≥98% purity solid form with defined storage conditions (sealed, dry, 2–8°C) makes this compound the superior choice for multi-step medicinal chemistry campaigns where lot-to-lot consistency and accurate stoichiometry are critical . Its solid-state handling advantage over the corrosive liquid 5-methyl analog reduces occupational exposure and simplifies automated synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(5-Ethylisoxazol-3-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.